molecular formula C12H13BrO3 B2909401 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde CAS No. 832674-05-2

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde

Cat. No.: B2909401
CAS No.: 832674-05-2
M. Wt: 285.137
InChI Key: WWDBIXQZIMFNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde is an organic compound with a complex structure that includes an allyloxy group, a bromo substituent, and an ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromo substituent. This is followed by the allylation of the hydroxyl group using allyl bromide in the presence of a base such as potassium carbonate. Finally, the ethoxy group is introduced through an etherification reaction using ethyl iodide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles in substitution reactions, such as with sodium azide to form an azide derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid.

    Reduction: 4-(Allyloxy)-2-bromo-5-ethoxybenzyl alcohol.

    Substitution: 4-(Allyloxy)-2-azido-5-ethoxybenzaldehyde.

Scientific Research Applications

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)-2-bromo-5-ethoxybenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Properties

IUPAC Name

2-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDBIXQZIMFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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